

#### What is the chemical structure of Lanierone?

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## Lanierone: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical and biological properties of **Lanierone** (2-hydroxy-4,4,6-trimethylcyclohexa-2,5-dien-1-one), a significant semiochemical. The information is compiled from publicly available scientific literature and databases, with a focus on its chemical structure, physicochemical properties, biological function, and the methodologies used for its study.

### **Chemical Identity and Structure**

**Lanierone** is a naturally occurring monoterpenoid ketone. It was first identified as a male-produced aggregation pheromone component of the pine engraver beetle, Ips pini, in New York.[1][2] It is also known as a volatile component of saffron. The fundamental chemical and physical properties of **Lanierone** are summarized below.

Chemical Structure:

Caption: 2D Chemical Structure of **Lanierone**.

#### **Physicochemical and Spectroscopic Data**

Quantitative data for **Lanierone** is presented in the tables below. While experimental spectroscopic data is not widely available in public literature, predicted values based on the known structure are provided for reference.



Table 1: Physicochemical Properties of Lanierone

Property	Value	Source
IUPAC Name	2-hydroxy-4,4,6- trimethylcyclohexa-2,5-dien-1- one	[1]
Molecular Formula	C9H12O2	[3][4]
Molecular Weight	152.19 g/mol	[3][4]
CAS Number	28750-52-9	[3][4]
Boiling Point	274.07 °C (estimated)	[4]
Vapor Pressure	0.001 mmHg @ 25 °C (estimated)	[4]
Flash Point	114.50 °C (estimated)	[4]
logP (o/w)	1.928 (estimated)	[4]

Table 2: Predicted Spectroscopic Data for Lanierone



Spectroscopy	Predicted Features	Rationale
<sup>1</sup> H-NMR	$\delta$ ~1.2 ppm (s, 6H, 2xCH <sub>3</sub> ) $\delta$ ~1.9 ppm (s, 3H, CH <sub>3</sub> ) $\delta$ ~6.0-7.0 ppm (m, 2H, vinyl H) $\delta$ ~5.5-6.5 ppm (s, 1H, OH)	Signals for gem-dimethyl, vinyl methyl, and vinyl protons are expected. The hydroxyl proton shift is variable.[5][6][7]
<sup>13</sup> C-NMR	$\delta$ ~25-30 ppm (2xCH <sub>3</sub> ) $\delta$ ~15-20 ppm (CH <sub>3</sub> ) $\delta$ ~40-50 ppm (quaternary C) $\delta$ ~120-150 ppm (4x vinyl C) $\delta$ ~180-200 ppm (C=O)	Chemical shifts are estimated based on typical values for gem-dimethyl, vinyl methyl, quaternary, olefinic, and ketone carbons.[8][9][10][11]
IR Spectroscopy	~3400 cm <sup>-1</sup> (broad, O-H stretch) ~2950 cm <sup>-1</sup> (C-H stretch) ~1660 cm <sup>-1</sup> (strong, C=O stretch, conjugated) ~1630 cm <sup>-1</sup> (C=C stretch)	Key absorbances correspond to the hydroxyl, alkyl, conjugated ketone, and alkene functional groups.[12][13][14] [15][16]
Mass Spectrometry	M <sup>+</sup> at m/z = 152 Fragments from loss of CH <sub>3</sub> (m/z=137), CO (m/z=124)	The molecular ion peak is expected at its molecular weight. Common fragmentations for ketones include alpha-cleavage (loss of methyl) and McLafferty rearrangement (if applicable), as well as loss of carbon monoxide.[17][18][19]

## **Biological Function and Activity**

**Lanierone**'s primary biological role is as an aggregation pheromone for the pine engraver beetle, Ips pini. It acts in synergy with another pheromone component, ipsdienol.

Table 3: Pheromonal Activity of Lanierone on Ips pini



Bait Composition	Observation	Source
Synthetic ipsdienol alone	Weakly attractive in the field.	[1][2]
Lanierone (1 part) + Ipsdienol (100 parts)	As attractive as natural pheromone sources.	[1][2]
Lanierone to Ipsdienol Ratios $(10^{-4}:1 \text{ to } 1:1)$	Increased beetle trap catches at lower ratios.	[1][2][20]
Increasing Lanierone proportion	Increased proportion of males trapped.	[1][20]
Natural Production by male I.	~0.2% of the amount of ipsdienol produced.	[1][2]

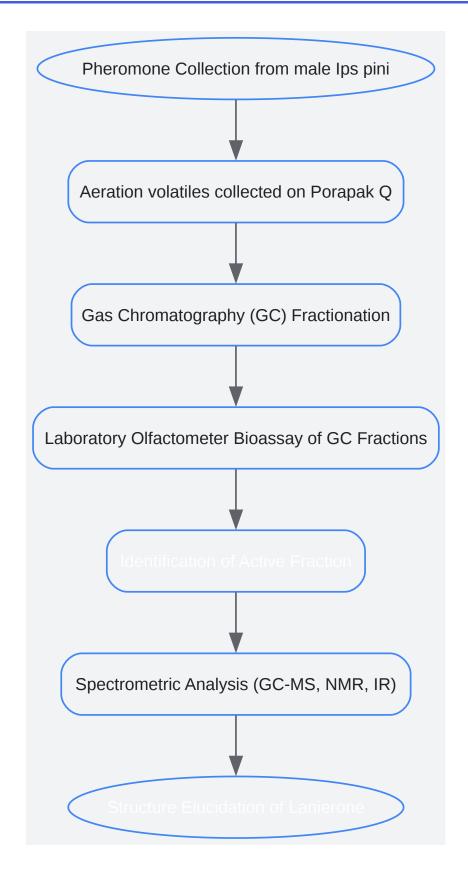
The response of Ips pini to **Lanierone** exhibits significant geographic variation, with the synergistic effect being strongest in eastern North America and less pronounced in California. [20][21]

### **Experimental Protocols**

Detailed, step-by-step experimental protocols for the synthesis and bioassay of **Lanierone** are not fully available in the public domain. However, the general methodologies reported in the literature are outlined below.

The original isolation and identification of **Lanierone** from male Ips pini followed a multi-step process.[1][2]





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Caption: Workflow for the Isolation and Identification of Lanierone.



While a detailed protocol is not available, an improved synthesis of **Lanierone** has been reported starting from isophorone.[22] The general steps involve:

- Chlorination of 2-hydroxy-isophorone.
- Rearrangement to 6-chloro-2-hydroxyisophorone.
- De-hydrochlorination to yield Lanierone.

Another patented method describes the synthesis of 2,4,6-trimethyl-4-hydroxycyclohexa-2,5-dien-1-one through the chemical or electrochemical oxidation of 1,3,5-trimethylbenzene (mesitylene).[23]

Field experiments to determine the biological activity of **Lanierone** typically employ a subtractive bioassay design using funnel traps.[20]

- Trap Setup: Multiple-funnel traps are deployed in a grid or transect with sufficient spacing to avoid interference.
- Bait Preparation: Lures are prepared with different chemical compositions:
  - Negative Control (unbaited trap).
  - Ipsdienol alone.
  - Lanierone alone.
  - A combination of ipsdienol and Lanierone in various ratios.
- Data Collection: Traps are checked periodically, and the number of male and female Ips pini are counted.
- Analysis: Statistical analysis is performed to compare the attractiveness of different bait combinations.

### **Signaling Pathway**

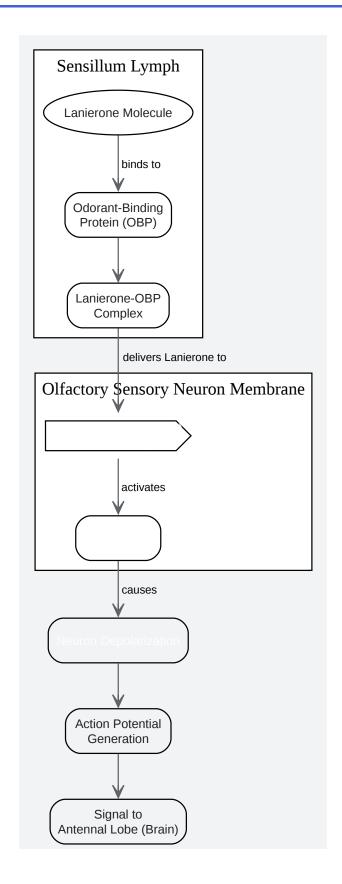






**Lanierone**, as an odorant, is detected by the insect's olfactory system. The signal transduction process is believed to follow a general pathway for insect olfaction, initiated by the binding of the pheromone to an odorant receptor.





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Caption: Generalized Insect Olfactory Signaling Pathway for Lanierone.



This pathway illustrates that **Lanierone** likely enters the sensillum, binds to an Odorant-Binding Protein (OBP), and is then transported to an Odorant Receptor (OR) complex on the dendritic membrane of an olfactory sensory neuron. This binding event opens an ion channel, leading to depolarization of the neuron and the generation of an action potential that is transmitted to the brain.

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